Cas no 2229566-27-0 (2-(1-ethynylcyclopropyl)-5-nitrofuran)

2-(1-Ethynylcyclopropyl)-5-nitrofuran is a specialized nitrofuran derivative characterized by its unique cyclopropylethynyl functional group. This compound exhibits potential reactivity due to the presence of both the nitro group and the ethynyl moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry applications. The nitrofuran scaffold is known for its bioactivity, and the incorporation of the cyclopropylethynyl group may enhance its properties, such as metabolic stability or binding affinity. Its structural features suggest utility in the development of novel pharmaceuticals or agrochemicals, particularly where targeted functionalization is required. The compound should be handled with care due to the reactive nature of its functional groups.
2-(1-ethynylcyclopropyl)-5-nitrofuran structure
2229566-27-0 structure
Product name:2-(1-ethynylcyclopropyl)-5-nitrofuran
CAS No:2229566-27-0
MF:C9H7NO3
MW:177.156782388687
CID:6284992
PubChem ID:165980072

2-(1-ethynylcyclopropyl)-5-nitrofuran Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethynylcyclopropyl)-5-nitrofuran
    • EN300-1835190
    • 2229566-27-0
    • Inchi: 1S/C9H7NO3/c1-2-9(5-6-9)7-3-4-8(13-7)10(11)12/h1,3-4H,5-6H2
    • InChI Key: LUYFOBGVNUCBGH-UHFFFAOYSA-N
    • SMILES: O1C(=CC=C1C1(C#C)CC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 177.042593085g/mol
  • Monoisotopic Mass: 177.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 59Ų

2-(1-ethynylcyclopropyl)-5-nitrofuran Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1835190-2.5g
2-(1-ethynylcyclopropyl)-5-nitrofuran
2229566-27-0
2.5g
$3501.0 2023-09-19
Enamine
EN300-1835190-1.0g
2-(1-ethynylcyclopropyl)-5-nitrofuran
2229566-27-0
1g
$1785.0 2023-05-23
Enamine
EN300-1835190-0.05g
2-(1-ethynylcyclopropyl)-5-nitrofuran
2229566-27-0
0.05g
$1500.0 2023-09-19
Enamine
EN300-1835190-5.0g
2-(1-ethynylcyclopropyl)-5-nitrofuran
2229566-27-0
5g
$5179.0 2023-05-23
Enamine
EN300-1835190-0.5g
2-(1-ethynylcyclopropyl)-5-nitrofuran
2229566-27-0
0.5g
$1714.0 2023-09-19
Enamine
EN300-1835190-5g
2-(1-ethynylcyclopropyl)-5-nitrofuran
2229566-27-0
5g
$5179.0 2023-09-19
Enamine
EN300-1835190-10g
2-(1-ethynylcyclopropyl)-5-nitrofuran
2229566-27-0
10g
$7681.0 2023-09-19
Enamine
EN300-1835190-0.25g
2-(1-ethynylcyclopropyl)-5-nitrofuran
2229566-27-0
0.25g
$1642.0 2023-09-19
Enamine
EN300-1835190-0.1g
2-(1-ethynylcyclopropyl)-5-nitrofuran
2229566-27-0
0.1g
$1572.0 2023-09-19
Enamine
EN300-1835190-10.0g
2-(1-ethynylcyclopropyl)-5-nitrofuran
2229566-27-0
10g
$7681.0 2023-05-23

Additional information on 2-(1-ethynylcyclopropyl)-5-nitrofuran

2-(1-Ethynylcyclopropyl)-5-nitrofuran (CAS No. 2229566-27-0): A Comprehensive Overview

Introduction to 2-(1-Ethynylcyclopropyl)-5-nitrofuran

2-(1-Ethynylcyclopropyl)-5-nitrofuran, a compound with the CAS registry number 2229566-27-0, is an intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropyl group with an ethynyl substituent and a nitrofuran moiety. The combination of these functional groups makes it a versatile compound with potential applications in drug discovery, material science, and synthetic chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-(1-ethynylcyclopropyl)-5-nitrofuran, paving the way for its exploration in various research domains. Its structure, which includes a five-membered furan ring substituted with a nitro group at position 5 and a cyclopropylethynyl group at position 2, offers a unique platform for studying electronic effects, steric interactions, and reactivity patterns.

Chemical Structure and Properties

The molecular structure of 2-(1-ethynylcyclopropyl)-5-nitrofuran is defined by its cyclopropane ring, which is directly attached to an ethynyl group (C≡CH). The presence of the nitro group (-NO₂) on the furan ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This combination of functional groups results in a compound with distinct chemical reactivity and physical properties.

Research has shown that the cyclopropane ring contributes to the molecule's rigidity and strain, which can enhance its reactivity in certain chemical transformations. The ethynyl group, being a sp-hybridized carbon-carbon triple bond, adds to the molecule's stability and potential for conjugation. These structural features make 2-(1-ethynylcyclopropyl)-5-nitrofuran an attractive candidate for exploring novel synthetic pathways and catalytic reactions.

Synthesis and Reactivity Studies

The synthesis of 2-(1-ethynylcyclopropyl)-5-nitrofuran has been achieved through various methods, including palladium-catalyzed cross-coupling reactions and oxidative cyclization processes. Recent studies have focused on optimizing these synthetic routes to improve yield and purity, making the compound more accessible for further research.

In terms of reactivity, this compound has demonstrated interesting behavior in both nucleophilic and electrophilic aromatic substitution reactions. The electron-withdrawing nitro group directs incoming nucleophiles to specific positions on the furan ring, while the cyclopropane ring can act as a site for strain-induced reactivity. These properties make it a valuable substrate for studying reaction mechanisms and developing new chemical transformations.

Applications in Drug Discovery and Pharmacology

The unique structure of 2-(1-ethynylcyclopropyl)-5-nitrofuran has led researchers to explore its potential in drug discovery. The molecule's ability to modulate biological targets through specific interactions has been investigated in various pharmacological studies.

Recent research highlights its role as a potential lead compound for developing anti-inflammatory agents. The nitro group's electron-withdrawing effects may contribute to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, the cyclopropane ring's rigidity could enhance binding affinity to target proteins, making it a promising candidate for further drug development.

Moreover, this compound has shown potential as a building block for constructing more complex molecules with therapeutic applications. Its versatility in undergoing diverse chemical transformations makes it an invaluable tool in medicinal chemistry.

Environmental Impact and Safety Considerations

While exploring the applications of 2-(1-ethynylcyclopropyl)-5-nitrofuran, it is essential to consider its environmental impact and safety profile. Preliminary studies suggest that this compound exhibits moderate biodegradability under aerobic conditions; however, further research is required to fully understand its environmental fate.

Safety data indicates that this compound should be handled with care due to its potential irritant properties. Proper personal protective equipment (PPE) should be used during synthesis and handling to minimize exposure risks.

Future Directions and Research Opportunities

The study of CAS No. 2229566-27-0, or 2-(1-ethynylcyclopropyl)-5-nitrofuran, presents numerous opportunities for future research. Potential avenues include:- Investigating its role as a precursor for advanced materials such as graphene derivatives or carbon-based nanomaterials.- Exploring its use as an intermediate in total synthesis projects targeting complex natural products or bioactive molecules.- Evaluating its potential as an electroactive material in organic electronics or energy storage devices.- Conducting detailed toxicity studies to assess its safety profile for therapeutic applications.- Developing novel synthetic routes that enhance scalability and sustainability.Conclusion: In summary, ̲(̲1̲ -̲e̲t̲h̲y̲n̲y̲l̲c̲y̲clopr̲o̲pyl̳)−5−nitrofuranspan class=“” > CAS No. ̳( CAS No . ̳( CAS No . ̳( CAS No . ̳( CAS No . represents an exciting area of research with broad implications across multiple disciplines . As our understanding of this compound deepens , it holds great promise for advancing both fundamental science and practical applications . Continued exploration into its properties , synthesis , and applications will undoubtedly yield new insights , driving innovation across various fields .

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